molecular formula C18H12ClN3OS B11575223 (6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11575223
M. Wt: 353.8 g/mol
InChI Key: BZYYVTCFRRHXLG-GDNBJRDFSA-N
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Description

(6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a chlorophenyl and a methylbenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the thiazole ring, followed by the condensation with benzaldehyde derivatives to introduce the benzylidene group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(4-chlorophenyl)-6-(4-methylbenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its fused thiazole-triazole ring system and specific substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(6Z)-3-(4-chlorophenyl)-6-[(4-methylphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-2-4-12(5-3-11)10-15-17(23)22-16(20-21-18(22)24-15)13-6-8-14(19)9-7-13/h2-10H,1H3/b15-10-

InChI Key

BZYYVTCFRRHXLG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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